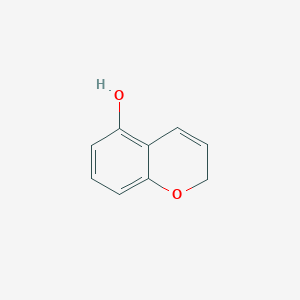

2H-chromen-5-ol

説明

Structure

3D Structure

特性

CAS番号 |

70371-57-2 |

|---|---|

分子式 |

C9H8O2 |

分子量 |

148.16 g/mol |

IUPAC名 |

2H-chromen-5-ol |

InChI |

InChI=1S/C9H8O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-5,10H,6H2 |

InChIキー |

UNVNVCMGCFNMQD-UHFFFAOYSA-N |

正規SMILES |

C1C=CC2=C(C=CC=C2O1)O |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2h Chromen 5 Ol and Its Analogues

Classical Approaches to 2H-Chromenone and 2H-Chromen-5-ol Construction

The foundational methods for constructing the chromene core have long relied on robust condensation and cyclization strategies. These classical approaches, while sometimes requiring harsh conditions, are fundamental to the synthesis of chromenones and their hydroxylated derivatives, which serve as key precursors to compounds like this compound.

Strategic Condensation and Cyclization Reactions

The Pechmann condensation, discovered by Hans von Pechmann, stands as one of the most direct and widely used methods for synthesizing coumarins (2H-chromen-2-ones). wikipedia.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. wikipedia.orgjk-sci.com For the synthesis of hydroxylated chromenones, particularly those with a substitution pattern analogous to this compound, resorcinol (B1680541) (1,3-dihydroxybenzene) is a critical starting material. The reaction of resorcinol with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst like concentrated sulfuric acid yields 7-hydroxy-4-methylcoumarin, a structural isomer of a 5-hydroxycoumarin. slideshare.netjetir.org While simple phenols often require harsh conditions, highly activated phenols such as resorcinol can undergo the reaction under much milder conditions. wikipedia.orgjk-sci.com

Another classical approach is the multi-component reaction (MCR), which allows for the construction of complex molecules in a single step. For instance, the reaction of resorcinol, an aromatic aldehyde, and malononitrile (B47326) can be catalyzed by a simple base like triethylamine (B128534) or potassium carbonate to produce 2-amino-7-hydroxy-4H-chromene-3-carbonitriles. nih.govacademie-sciences.fr By using a substituted resorcinol, such as 4-(2-pyridylazo)resorcinol, the regioselectivity of the cyclization can be altered to favor the formation of 2-amino-5-hydroxy-4H-chromene derivatives, demonstrating a strategic pathway to the 5-hydroxy substitution pattern. researchgate.net

Table 1: Examples of Classical Condensation Reactions for Chromene Analogues

| Phenolic Precursor | Reagents | Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | 7-Hydroxy-4-methylcoumarin | slideshare.net, jetir.org |

| Resorcinol | Malic acid | Conc. H₂SO₄ | 7-Hydroxycoumarin | google.com, bu.edu.eg |

| Resorcinol | Benzaldehyde, Malononitrile | K₂CO₃ | 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitrile | academie-sciences.fr |

| 4-(2-Pyridylazo)resorcinol | Aromatic aldehydes, Malononitrile | Acetic acid | 2-Amino-4-aryl-5-hydroxy-6-(2-pyridylazo)-4H-chromene-3-carbonitrile | researchgate.net |

Mechanistic Investigations of Claisen-Schmidt Condensation and Acid-Catalyzed Cyclization of Phenolic Precursors

The mechanism of the Pechmann condensation has been a subject of detailed study. It is generally accepted to proceed under acidic catalysis, initiating with either a transesterification between the phenol and the β-ketoester or an electrophilic attack of the activated carbonyl on the electron-rich aromatic ring. wikipedia.orgresearchgate.net One proposed mechanism begins with the acid-catalyzed formation of a phenol ester, which then undergoes an intramolecular Friedel-Crafts-type acylation to close the ring. wikipedia.org A subsequent dehydration step, similar to that in an aldol (B89426) condensation, leads to the formation of the α,β-unsaturated lactone system of the coumarin (B35378). wikipedia.orgorganic-chemistry.org Theoretical studies suggest that multiple pathways may operate in parallel and that the reaction proceeds via the oxo-form of the precursor rather than the enol form. researchgate.net High-resolution mass spectrometry studies have detected key cinnamic acid derivative intermediates, supporting a mechanism that starts with electrophilic aromatic substitution, followed by dehydration and then intramolecular transesterification. arkat-usa.org

The Claisen-Schmidt condensation, a reaction between an aromatic aldehyde and an aliphatic ketone or aldehyde, is fundamental to the synthesis of chalcones. jetir.org These chalcones, which are α,β-unsaturated ketones, can then undergo acid-catalyzed intramolecular cyclization to form the chromene ring. The mechanism involves the base-catalyzed formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. jetir.org The resulting β-hydroxy ketone intermediate readily dehydrates to yield the conjugated chalcone (B49325). Subsequent acid-catalyzed cyclization of an ortho-hydroxy chalcone involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the phenolic hydroxyl group onto the activated double bond, forming the pyran ring of the chromene scaffold.

Catalytic Transformations in 2H-Chromene Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer milder reaction conditions, higher efficiency, and greater selectivity. The synthesis of 2H-chromenes, including this compound and its analogues, has significantly benefited from these advancements. researchgate.netmsu.edu

Transition Metal-Catalyzed Processes (e.g., Palladium-mediated Arylation, Iron-catalyzed Alkyne-Carbonyl Metathesis, Gold-catalyzed Annulations)

Transition metals are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. msu.edu

Palladium-Catalyzed Processes: Palladium catalysis has been effectively used for the synthesis of 2H-chromenes. One approach involves the intramolecular oxidative cyclization of prenylated phenols using a catalytic amount of palladium(II) chloride. tandfonline.com This method has been applied to synthesize various bioactive 2,2-dimethyl-2H-chromenes. tandfonline.com Another strategy is the palladium-catalyzed silylation of bromo-2H-chromene precursors, which allows for further functionalization of the chromene ring. benthamopen.com Tandem reactions involving palladium carbene migratory insertion and intramolecular cyclization have also been developed to construct complex chromeno[4,3-b]chromene scaffolds. ecust.edu.cn

Iron-Catalyzed Processes: Iron, being an abundant and low-cost metal, is an attractive catalyst. An iron-catalyzed intramolecular alkyne-aldehyde metathesis has been developed for the synthesis of functionalized 2H-chromenes. figshare.comnih.gov This atom-economical method utilizes alkynyl ethers of salicylaldehydes as precursors and proceeds under mild conditions with catalysts like iron(III) chloride, tolerating a wide range of functional groups. figshare.comuva.nl

Gold-Catalyzed Annulations: Gold catalysts, particularly gold(I) complexes, have emerged as exceptionally effective for activating alkynes toward nucleophilic attack. nih.gov The synthesis of 2H-chromenes from propargyl aryl ethers can be achieved through gold-catalyzed intramolecular hydroarylation. uva.nlbeilstein-journals.org This versatile reaction proceeds at room temperature with catalysts like Ph₃PAuNTf₂ and tolerates both electron-rich and electron-deficient substrates. uva.nl Gold-catalyzed [4+2] annulation reactions have also been reported, providing access to polysubstituted 2H-chromenes under mild, metal-free conditions. acs.orgmdpi.com

Table 2: Overview of Transition Metal-Catalyzed Syntheses of 2H-Chromenes

| Metal Catalyst | Reaction Type | Precursors | Key Features | Reference(s) |

|---|---|---|---|---|

| Palladium(II) | Intramolecular Oxidative Cyclization | Prenylated Phenols | Forms 2,2-dimethyl-2H-chromenes | tandfonline.com |

| Iron(III) | Intramolecular Alkyne-Carbonyl Metathesis | Alkynyl Ethers of Salicylaldehydes | Atom-economical, mild conditions | figshare.com, nih.gov |

| Gold(I) | Intramolecular Hydroarylation/Annulation | Propargyl Aryl Ethers, Alkynyl Thioethers | Mild conditions, high yields, broad scope | uva.nl, acs.org, beilstein-journals.org |

Metal-Free Brønsted and Lewis Acid/Base Catalysis in 2H-Chromene Formation

Metal-free catalytic systems are highly desirable to avoid potential metal contamination in final products, especially for pharmaceutical applications. nih.govacs.org Brønsted and Lewis acids are cornerstone catalysts in this domain.

Brønsted acids, such as p-toluenesulfonic acid, sulfamic acid, or even strong acids supported on silica, are classic catalysts for condensation reactions like the Pechmann synthesis of coumarins. arkat-usa.orgresearchgate.net More recently, cooperative catalyst systems have been developed. A combination of a boronic acid and a Brønsted acid (e.g., diphenylphosphinic acid) can effectively catalyze the condensation of phenols with α,β-unsaturated carbonyl compounds to yield 2H-chromenes. rsc.org This dual-catalyst system expands the substrate scope to include less reactive α,β-unsaturated ketones. rsc.org

Lewis acids like indium(III) chloride (InCl₃) have also been shown to catalyze the synthesis of 2H-chromenes. researchgate.net Furthermore, dual-catalyst systems combining a Brønsted acid and a Lewis acid have been developed to promote efficient C-C bond formation between chromene acetals and ethyl diazoacetate, yielding functionalized 2H-chromenes. nih.gov Base catalysis is also prevalent, particularly in multicomponent reactions. Simple bases like K₂CO₃ or triethylamine can efficiently promote the three-component condensation of a resorcinol, an aldehyde, and malononitrile in green solvents like water to afford 2-amino-4H-chromene derivatives in excellent yields. academie-sciences.fr

Organocatalytic and Enantioselective Approaches to this compound Derivatives

Organocatalysis has revolutionized asymmetric synthesis, providing a powerful platform for constructing chiral molecules without the need for metals. acs.org The enantioselective synthesis of 2H-chromene derivatives often relies on tandem or domino reactions catalyzed by chiral secondary amines, such as derivatives of proline. chim.itd-nb.infobeilstein-journals.org

A common strategy is the asymmetric tandem oxa-Michael–aldol reaction between a salicylaldehyde (B1680747) derivative and an α,β-unsaturated aldehyde. d-nb.info This reaction, catalyzed by a chiral diarylprolinol silyl (B83357) ether, often in the presence of a cocatalyst like a chiral acid, proceeds through the formation of a chiral iminium ion intermediate. researchgate.netd-nb.info This activation strategy allows for a highly enantioselective oxa-Michael addition of the phenolic hydroxyl group, followed by an intramolecular aldol condensation to construct the chiral 2H-chromene scaffold with high yields and excellent enantioselectivities (up to 99% ee). researchgate.netd-nb.info Similarly, the reaction of salicylaldehydes with nitroalkenes in a tandem oxa-Michael–Henry reaction can produce chiral 3-nitro-2H-chromenes. chim.itbeilstein-journals.org

While many of these methods have been developed using salicylaldehyde itself, they are applicable to substituted derivatives. The use of a 2,4-dihydroxybenzaldehyde (B120756) (a resorcinol derivative) in such organocatalytic systems would provide a direct, enantioselective route to chiral this compound derivatives, representing a key goal in the synthesis of biologically active molecules.

Development of Eco-Catalytic Methodologies

In recent years, the principles of green chemistry have spurred the development of eco-catalytic methodologies for the synthesis of 2H-chromenes. These methods aim to minimize environmental impact by utilizing renewable resources, non-toxic catalysts, and environmentally benign reaction conditions.

A notable advancement is the concept of "ecocatalysis," which employs biomass from phytoextraction processes as a source of metallic elements for chemical synthesis. nih.gov For instance, zinc accumulated in the leaves of the hyperaccumulator plant Noccaea caerulescens has been processed to create an "Eco-Zn" catalyst. This catalyst, both with and without a montmorillonite (B579905) K10 support, has proven effective in the synthesis of 2H-chromenes from the reaction of α,β-unsaturated aldehydes with phenols. uva.nl This approach offers a direct and efficient route to 2H-chromenes, achieving good to excellent yields (60-98%), and is particularly advantageous for less reactive substrates like phenol and naphthol. nih.gov The use of such biomass-derived catalysts represents a significant step towards sustainable chemical production. uva.nl

The broader field of green catalytic approaches for 2H-chromene synthesis emphasizes methods that offer high atom economy, short reaction times, and solvent-free conditions, further underscoring the shift towards more sustainable synthetic practices. researchgate.net

Contemporary Synthetic Strategies

Modern organic synthesis has provided a diverse toolkit for the construction of the 2H-chromene ring system. These strategies often offer improvements in efficiency, selectivity, and substrate scope compared to classical methods.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of 2H-chromene derivatives. nih.govvjs.ac.vnjmest.org This method offers several advantages, including rapid and uniform heating, which can lead to significantly shorter reaction times compared to conventional heating methods. vjs.ac.vnjmest.org

For example, the condensation reaction of amines with 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde or 3-acetyl-6-substituted-2H-chromen-2-one under microwave irradiation has been shown to produce chromene derivatives in high yields within minutes. vjs.ac.vnjmest.org Similarly, a one-pot, microwave-assisted reaction of 6-hydroxy-4-methyl-2H-chromen-2-one with selenium dioxide in DMF has been developed. nih.gov Solvent-less phase-transfer catalytic (PTC) conditions under microwave irradiation have also been successfully employed for the synthesis of 3-nitro-2H-chromenes from substituted 2-hydroxy benzaldehydes and 2-nitroethanol. yu.edu.jo

Furthermore, a secondary amine-catalyzed cascade annulation of 2-O/N-propargylarylaldehydes with 2,6-dialkylphenols has been established under both microwave irradiation and conventional heating to produce functionalized 2H-chromenes. acs.org The microwave-assisted strategy proved to be particularly efficient, with reactions completing in just 15 minutes and achieving yields up to 95%. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2H-Chromene Derivatives

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Condensation of amines with 2-oxo-2H-chromene derivatives | Reflux 4-7 h | 120 °C, 8-10 min | nih.gov |

| Condensation of amines with 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde | Reflux 20 min | 100 °C, 3-5 min | vjs.ac.vnjmest.org |

| Cascade annulation of 2-O/N-propargylarylaldehydes | Conventional heating | 15 min, up to 95% yield | acs.org |

Multi-component Reactions for Diversified 2H-Chromene Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form complex products, offering high atom economy and structural diversity. nih.gov Several MCRs have been developed for the synthesis of diversified 2H-chromene scaffolds.

One such approach involves the one-pot reaction of salicylaldehydes, malononitrile, and various phenols or naphthols, catalyzed by entities like 3-nitrophenylboronic acid or metal-organic frameworks (MOFs), to produce 2-amino-4H-chromenes which can be precursors or analogues. frontiersin.org Another example is the synthesis of diethyl 6-bromo-2H-chromene-2,3-dicarboxylate from triphenylphosphine (B44618), diethyl acetylenedicarboxylate (B1228247) (DEAD), and 5-bromo-2-hydroxybenzaldehyde. tandfonline.com

A novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines has been developed to assemble chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov Additionally, a one-pot, two-step, three-component procedure has been established for the synthesis of fully substituted triazolochromenes, starting from salicylaldehydes and nitroalkenes, followed by a 1,3-dipolar cycloaddition with organic azides. beilstein-journals.org These MCRs provide rapid access to a wide range of functionalized chromene derivatives.

Intramolecular Rearrangements and Annulation Reactions

A variety of intramolecular rearrangements and annulation reactions have been harnessed for the synthesis of the 2H-chromene core. These methods often involve the formation of key intermediates that subsequently cyclize to form the desired heterocyclic ring.

Wittig Reaction: While not explicitly detailed as a primary method for 2H-chromene synthesis in the provided context, the Wittig reaction is a fundamental tool for olefination which can be a key step in preparing precursors for other cyclization reactions.

Petasis Reaction: The Petasis reaction, a multicomponent condensation of an amine, an aldehyde, and a vinylboronic acid, has been successfully applied to the synthesis of 2H-chromenes. organic-chemistry.orgacs.orgnih.gov The reaction of salicylaldehydes with vinylboronic acids and amines is facilitated by the ortho-hydroxy group, leading to an intermediate that cyclizes upon heating to yield 2H-chromenes. organic-chemistry.orgacs.org A catalytic version using a resin-bound amine has also been developed for convenient preparation. organic-chemistry.orgorganic-chemistry.org

Ring-Closing Olefin Metathesis (RCM): RCM has been employed as a key step in the synthesis of 2H-chromenes. researchgate.netnih.gov This strategy often involves an initial Claisen rearrangement to generate a diene intermediate, which then undergoes RCM to form the chromene ring. researchgate.netnih.gov This approach has been utilized to synthesize a variety of benzofurans, 2H-chromenes, and benzoxepines. researchgate.netnih.gov A conceptually different approach is the ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes, catalyzed by a [2.2.1]-bicyclic hydrazine, which directly converts the aldehyde and alkene moieties into the 2H-chromene ring. nih.govchemrxiv.orgacs.orgthieme-connect.comnih.gov

Baylis-Hillman Reaction: The Baylis-Hillman reaction provides a versatile route to functionalized 2H-chromenes. nih.govdlsu.edu.phrsc.orgrsc.org The reaction of 2-hydroxybenzaldehydes with activated alkenes, such as alkyl vinyl ketones or acrylonitrile, in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane), leads to regioselective cyclization to afford 3-substituted 2H-chromenes. rsc.orgrsc.orgorganic-chemistry.org This methodology has been used to synthesize 3-acyl-2H-1-chromenes and other derivatives. rsc.org

Claisen Rearrangement: The Claisen rearrangement is a powerful tool for the synthesis of 2H-chromenes, often used in tandem with other reactions. researchgate.netnih.govrsc.orgacs.orgcdnsciencepub.com The thermal rearrangement of aryl propargyl ethers can lead to the formation of 2H-chromenes. cdnsciencepub.com A cascade sequence involving a Claisen rearrangement, o-quinone methide formation, and a 6π-electrocyclization has been developed for the synthesis of 8-substituted 2H-chromenes. rsc.org Another cascade involves a Claisen rearrangement followed by a Meinwald rearrangement for the divergent synthesis of benzofurans and 2H-chromenes. acs.org

Electrocyclic Ring Closure: 6π-Electrocyclic ring closure is a key step in several synthetic routes to 2H-chromenes. rsc.orgnih.govacs.orgacs.org Thermolysis of enolizable vinyl quinones in polar, aprotic media can lead to the formation of 2H-chromenes through a two-step mechanism involving enolization followed by a thermal 6π-electrocyclic reaction of an intermediate quinone methide. nih.govacs.orgacs.org This method has been applied to the total synthesis of natural products. acs.orgacs.org

Ylide Annulation: Annulation reactions involving ylides have provided novel pathways to 2H-chromenes. A catalyst-controlled, highly regioselective [3 + 3] annulation of vinyl sulfoxonium ylides with quinones has been reported. figshare.comacs.orgnih.gov Depending on the catalyst used (boron or ruthenium), this reaction can divergently produce 2H-chromene-4-carboxylates or 2H-chromene-2-carboxylates. acs.orgnih.gov An unexpected tandem ylide Michael addition/elimination/substitution reaction, catalyzed by tetrahydrothiophene, has also been developed for the controllable synthesis of 2H- and 4H-chromenes by simply choosing the base. acs.orgamanote.com

Regioselective and Stereoselective Rauhut-Currier Reactions for 2H-Chromene Formation

The intramolecular Rauhut-Currier reaction has been established as a method for the synthesis of both 2H- and 4H-chromene rings, with the regioselectivity being dependent on the substituents. nih.govacs.orgresearchgate.netnih.govacs.org Lithium selenolates have been shown to be efficient nucleophilic catalysts for the intramolecular cyclization of chalcone derivatives to form these chromene systems. nih.govacs.orgresearchgate.netnih.gov When the substituent at the R2 position is an ethoxy group, the formation of 2H-chromenes is observed. nih.govacs.org The reaction's outcome is also influenced by the electronic nature of substituents on the aromatic ring of the chalcone. nih.gov

Table 2: Influence of R1 Substituent on the Yield of 2H-Chromenes via Rauhut-Currier Reaction

| Chalcone | R1 Substituent | Yield (%) |

| 2ac | Electron-withdrawing | 63 |

| 2ae | Electron-withdrawing | 42 |

| 2aa | - | 34 |

| 2ab | Electron-donating | 14 |

| Data derived from a study on chalcone derivatives. nih.gov |

Diels-Alder Reactions and Cycloaddition Chemistry in Chromenol Synthesis

Diels-Alder reactions and other cycloaddition strategies offer powerful methods for constructing the core structure of chromenols and their derivatives, often with high stereocontrol. A notable example is the highly enantio-, regio-, and diastereoselective synthesis of hexahydro-2H-chromenes through two sequential [4+2] cycloadditions. nih.gov This process can be performed in a "one-pot" sequence, generating up to five contiguous stereocenters with excellent yields and stereoselectivity. nih.gov The initial step involves a chiral amine-catalyzed modified Baylis-Hillman reaction of an allenoate with a chalcone, which forms a dihydropyran intermediate. This intermediate then undergoes a subsequent Diels-Alder reaction to form the hexahydro-2H-chromene. nih.gov

Exploration of Reaction Mechanisms and Pathways in this compound Synthesis

The synthesis of the 2H-chromene scaffold, a core structure in many natural products and biologically active molecules, is achieved through a variety of sophisticated reaction pathways. nih.gov Understanding the underlying mechanisms is critical for optimizing reaction conditions, improving yields, and designing novel synthetic routes to analogues like this compound. These mechanisms often involve complex, multi-step sequences, including pericyclic reactions, radical intermediates, and domino processes.

Three-Component Condensation Pathways

Metalloradical-Mediated Cyclizations

An innovative approach employs cobalt(II) porphyrin complexes to catalyze the synthesis of 2H-chromenes from salicyl N-tosylhydrazones and terminal alkynes. nih.govacs.orguva.nl This reaction proceeds through a distinct metalloradical mechanism.

Carbene Radical Formation : The cobalt(II) catalyst activates the salicyl N-tosylhydrazone to generate a cobalt(III)-carbene radical. acs.org

Radical Addition : This radical species undergoes addition to a terminal alkyne, producing a salicyl-vinyl radical intermediate. nih.govacs.org

Hydrogen Atom Transfer (HAT) : A crucial and unexpected step involves an intramolecular hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical moiety. nih.govacs.org This forms an o-quinone methide intermediate. nih.govuva.nl

Ring Closure : The o-quinone methide intermediate, having dissociated from the cobalt center, spontaneously undergoes an endo-cyclic, sigmatropic ring-closing reaction to yield the final 2H-chromene product. nih.govacs.orguva.nl

Experimental evidence, including electron paramagnetic resonance (EPR) spectroscopy and radical-trapping experiments, supports the proposed radical nature of this pathway. nih.govacs.org Density Functional Theory (DFT) calculations have been employed to further elucidate this mechanism, comparing the productive pathway to 2H-chromene with a potential, but less favorable, side reaction leading to cyclopropene (B1174273) formation. nih.gov

Table 1: Calculated Free Energy of Competing Pathways in Cobalt-Catalyzed Chromene Synthesis

| Reaction Pathway | Calculated Free Energy (ΔG°) | Outcome |

|---|---|---|

| 2H-Chromene Formation | -73.56 kcal mol⁻¹ | Thermodynamically Favorable |

| Cyclopropene Formation | -38.94 kcal mol⁻¹ | Thermodynamically Less Favorable |

Data sourced from DFT calculations, indicating that 2H-chromene formation is the significantly more exergonic and therefore preferred pathway. nih.gov

Kinetics and Rate-Determining Steps in Multicomponent Reactions

In a one-pot, multicomponent synthesis of a 2H-chromene derivative from triphenylphosphine, diethyl acetylenedicarboxylate (DEAD), and 5-bromo-2-hydroxybenzaldehyde, a detailed five-step mechanism was proposed and investigated. tandfonline.com The study combined experimental kinetics using stopped-flow techniques with theoretical computations to identify the crucial steps of the reaction.

The proposed mechanism is as follows:

Fast Initial Step : Reaction between triphenylphosphine and DEAD to form an initial intermediate (I1). tandfonline.com

Slow Second Step : The reaction of I1 with 5-bromo-2-hydroxybenzaldehyde follows first-order kinetics. tandfonline.com

Subsequent Intermediates : The reaction proceeds through further intermediates (I3, I4).

Rate-Determining Step (RDS) : Both experimental kinetic data and theoretical calculations identified the fourth step (step₄), the conversion of intermediate I3 to I4, as the rate-determining step. tandfonline.com

Theoretical calculations at the B3LYP/6-31++g(d,p) level of theory supported the experimental findings, showing that the RDS is an endothermic process with a significant energy barrier. tandfonline.com

Table 2: Thermodynamic Data for the Rate-Determining Step in a 2H-Chromene Synthesis

| Parameter | Value | Significance |

|---|---|---|

| Calculated Enthalpy (ΔH₄°) | 82.1 kJ/mol | Indicates an energetically unfavorable and difficult step, consistent with it being the RDS. tandfonline.com |

This data highlights the high energy barrier for the formation of a four-membered ring intermediate, explaining the slow rate of this specific step. tandfonline.com

Domino and Tandem Reaction Mechanisms

The synthesis of 2H-chromenes can also be achieved through elegant domino or tandem reactions that form multiple bonds in a single sequence. One such pathway is the domino Knoevenagel-cyclization reaction. bohrium.com In this approach, a starting material with an ortho-formyl-arylamine or ether side-chain undergoes a Knoevenagel condensation, which is then followed by a cyclization event. bohrium.com The specific cyclization mechanism can vary, with possibilities including intramolecular hetero-Diels-Alder (IMHDA) reactions or polar [2+2] cycloadditions. bohrium.com

Another tandem process involves the reaction of o-hydroxychalcones with 2-bromoallyl sulfones, mediated by a base like cesium carbonate. beilstein-journals.org The proposed mechanism involves:

Dehydrobromination of the 2-bromoallyl sulfone to generate a reactive allenyl sulfone. beilstein-journals.org

Deprotonation of the o-hydroxychalcone to form a phenoxide anion. beilstein-journals.org

A hetero-Michael addition between the phenoxide and the allenyl sulfone, creating a stabilized carbanion. beilstein-journals.org

An intramolecular Michael addition by the carbanion to the enone system of the chalcone moiety, followed by protonation, to complete the 4H-chromene ring, a structural isomer of 2H-chromene. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 2h Chromen 5 Ol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR: HSQC, HMBC)

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2H-chromen-5-ol derivatives. researchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity. researchgate.netscience.govnih.gov

In the ¹H NMR spectrum of this compound derivatives, characteristic signals confirm the presence of the chromene core. For instance, in 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, the protons of the coumarin (B35378) double bond (H-3 and H-4) appear as doublets at δ 6.21 and 7.97 ppm, respectively, with a coupling constant of 9.6 Hz. mdpi.com The hydroxyl protons typically resonate as broad singlets, such as the one observed at δ 10.04 ppm for a phenolic OH group. mdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. In 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, the carbonyl carbon (C-2) resonates at δ 160.1 ppm, while the carbons of the double bond (C-3 and C-4) appear at δ 111.3 and 139.6 ppm, respectively. mdpi.com The chemical shifts of the methoxy (B1213986) groups are typically found around δ 60-61 ppm. mdpi.com

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning proton and carbon signals and establishing the connectivity within the molecule. researchgate.netscience.govnih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range correlations (typically over two to three bonds). researchgate.netnih.gov For example, HMBC correlations can definitively link a proton to adjacent quaternary carbons, which is crucial for assigning the substitution pattern on the aromatic ring. researchgate.net The concerted use of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, confirming the proposed molecular structure. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative (6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one) mdpi.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 160.1 |

| 3 | 6.21 (d, J = 9.6 Hz) | 111.3 |

| 4 | 7.97 (d, J = 9.6 Hz) | 139.6 |

| 4a | - | 105.2 |

| 5 | - | 139.3 |

| 6 | - | 135.6 |

| 7 | - | 144.7 |

| 8 | - | 131.2 |

| 8a | - | 140.9 |

| 5-OCH₃ | 3.80 (s) | 60.9 |

| 8-OCH₃ | 3.81 (s) | 61.4 |

| 6-OH | 9.21 (br s) | - |

| 7-OH | 10.04 (br s) | - |

Mass Spectrometry (MS and HR-EI-MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound derivatives. bohrium.com High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. mdpi.com

The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. miamioh.edulibretexts.org For instance, in the mass spectrum of 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, the molecular ion peak [M]⁺ is observed at m/z 238, which corresponds to the molecular weight of the compound. mdpi.com A significant fragment ion is often observed at m/z 223, resulting from the loss of a methyl group (CH₃) from one of the methoxy substituents. mdpi.com This type of fragmentation is characteristic of methoxylated aromatic compounds. Further fragmentation can lead to the loss of carbon monoxide (CO) from the pyrone ring, a common feature in the mass spectra of coumarins.

In more complex derivatives, such as those with side chains, the fragmentation patterns can reveal the nature and position of these substituents. The analysis of these fragmentation pathways, often aided by isotopic labeling studies, allows for a detailed structural characterization of the molecule. kobv.deresearchgate.net

Table 2: Key Mass Spectrometry Data for 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one mdpi.com

| Ion | m/z | Relative Intensity (%) | Proposed Structure |

| [M]⁺ | 238 | 100 | C₁₁H₁₀O₆ |

| [M - CH₃]⁺ | 223 | 79 | C₁₀H₇O₆ |

| [M - CH₃ - CO]⁺ | 195 | - | C₉H₇O₅ |

| Further Fragments | 177, 167, 152, 139 | 2, 8, 3, 7 | Various smaller fragments |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound derivatives.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic vibrational frequencies. bohrium.com In the IR spectrum of a this compound derivative, a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. mdpi.com The presence of a carbonyl group (C=O) in the pyrone ring gives rise to a strong absorption band typically in the range of 1750-1700 cm⁻¹. asianpubs.org For example, in 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, this band appears at 1707 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region, while C-O stretching vibrations for the ether linkages and the hydroxyl group appear in the 1300-1000 cm⁻¹ range. mdpi.comasianpubs.org

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. bohrium.com The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The chromene ring system, with its conjugated π-electron system, gives rise to characteristic absorption bands in the UV region. acs.org The position and intensity of these bands (λmax) are influenced by the substitution pattern on the chromene ring. For instance, the presence of hydroxyl and methoxy groups can cause a bathochromic (red) shift in the absorption maxima. The UV-Vis spectra of these compounds are useful for confirming the presence of the chromene chromophore and for studying interactions with other molecules, such as DNA. bohrium.comx-mol.net

Table 3: Spectroscopic Data for Functional Group and Electronic Transition Analysis of this compound Derivatives

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λmax, nm) | Assignment | Reference |

| IR | ~3400 (broad) | O-H stretch (phenolic) | mdpi.com |

| IR | ~1707 | C=O stretch (pyrone) | mdpi.com |

| IR | ~1615, 1578 | C=C stretch (aromatic) | mdpi.com |

| IR | ~1286 | C-O stretch (ether/phenol) | mdpi.com |

| UV-Vis | ~335 | π → π* transition | acs.org |

X-ray Crystallography for Elucidating Absolute Configuration and Solid-State Structural Details

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov This technique provides precise information about bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry established by other spectroscopic methods.

For a this compound derivative that crystallizes, a single-crystal X-ray diffraction experiment can reveal the precise spatial arrangement of all atoms in the molecule. nih.gov For instance, in the case of a chiral derivative, X-ray crystallography can unambiguously determine the R or S configuration at the stereocenters. nih.gov The analysis of the crystal packing can also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound.

An example is the structural characterization of 6-bromo-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-2H-chromen-2-ol, which was confirmed by a single-crystal X-ray diffraction method. The compound was found to crystallize in the centrosymmetric monoclinic space group C2/c, indicating it is a racemate. The unit cell parameters were determined as a = 24.207(2) Å, b = 9.7963(7) Å, c = 14.9130(13) Å, and β = 100.229(8)°. nih.gov

Table 4: Illustrative X-ray Crystallographic Data for a this compound Derivative nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.207(2) |

| b (Å) | 9.7963(7) |

| c (Å) | 14.9130(13) |

| β (°) | 100.229(8) |

| Volume (ų) | 3480.2(5) |

Computational Chemistry and Theoretical Investigations of 2h Chromen 5 Ol

Density Functional Theory (DFT) Applications for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict the geometric and electronic structure of compounds like 2H-chromen-5-ol. nih.govresearchgate.net These calculations are crucial for understanding the molecule's stability and chemical reactivity.

Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. pmf.unsa.ba

From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. mdpi.com These descriptors provide a framework for predicting how this compound might behave in chemical reactions.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a larger HOMO-LUMO gap are considered "harder" and less reactive. pmf.unsa.bascirp.org

Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is calculated as μ = (E_LUMO + E_HOMO) / 2. pmf.unsa.bascirp.org

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is derived from the chemical potential and hardness as ω = μ² / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile. pmf.unsa.bascirp.org

Table 1: Global Reactivity Descriptors from DFT Calculations This table presents a hypothetical set of data for this compound based on findings for similar coumarin (B35378) structures to illustrate the application of these descriptors.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability. pmf.unsa.ba |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer. pmf.unsa.bascirp.org |

| Electronic Chemical Potential (μ) | (E_LUMO + E_HOMO) / 2 | Electron escaping tendency. pmf.unsa.bascirp.org |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons. pmf.unsa.bascirp.org |

Molecular Orbital Theory and Atomic Charge Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org These orbitals are classified as bonding, antibonding, or non-bonding. Electrons in bonding orbitals stabilize the molecule, while electrons in antibonding orbitals destabilize it. brsnc.in The distribution of electrons within these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), governs the molecule's electronic behavior and reactivity. researchgate.netlibretexts.org

Analysis of the HOMO and LUMO distributions in this compound can reveal the likely sites for electrophilic and nucleophilic attacks. The region of the molecule where the HOMO is localized indicates the area most likely to donate electrons (nucleophilic site), whereas the LUMO's location points to the area most susceptible to receiving electrons (electrophilic site). bhu.ac.in

Complementing MO theory, atomic charge analysis calculates the partial charge distribution on each atom within the molecule. One common method is Mulliken population analysis, which partitions the total electron density among the atoms. bhu.ac.in This analysis helps identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). For a related chalcone (B49325), Mulliken analysis revealed that all hydrogen atoms carried a positive charge, while identifying the most negatively and positively charged carbon atoms, which are key to understanding reactivity. bhu.ac.in

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound This table illustrates the type of data obtained from atomic charge analysis, based on general principles and data for analogous structures.

| Atom | Hypothetical Charge (a.u.) | Interpretation |

| O (in pyran ring) | -0.35 | Electron-rich, potential H-bond acceptor. bhu.ac.in |

| O (in hydroxyl) | -0.34 | Electron-rich, potential H-bond acceptor. bhu.ac.in |

| H (in hydroxyl) | +0.27 | Electron-poor, potential H-bond donor. bhu.ac.in |

| C5 (with -OH) | +0.32 | Electron-deficient, potential electrophilic site. bhu.ac.in |

Conformational Analysis and Tautomeric Equilibria Studies

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy arrangements of a molecule. For flexible molecules, multiple conformers can exist, and computational methods are used to explore the potential energy surface and locate these stable structures. mdpi.com In studies of similar flavonoid structures, computational searches have identified low-energy conformers, which are then analyzed for features like intramolecular hydrogen bonds that can stabilize specific shapes. mdpi.com For this compound, this analysis would reveal the preferred spatial orientation of the pyran ring relative to the benzene (B151609) ring and the hydroxyl group.

Mapped Electrostatic Potential Surface (MEPs) Analysis for Mechanistic Insights

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. avogadro.cc It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich and electron-poor regions. nih.gov This information is invaluable for understanding and predicting a molecule's reactivity and intermolecular interactions. ajol.info

The MEP surface is color-coded to indicate charge distribution:

Red regions represent negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. mdpi.com

Blue regions correspond to positive electrostatic potential, highlighting electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms (e.g., the hydroxyl proton). mdpi.com

Green and yellow regions indicate intermediate potential.

By analyzing the MEP map of this compound, researchers can predict how it will interact with other molecules, such as biological receptors or chemical reagents. sapub.org The map clearly shows the sites for potential hydrogen bonding (the negative potential on the oxygen atoms and the positive potential on the hydroxyl hydrogen), which is crucial for understanding its binding behavior and structure-activity relationships. nih.govbhu.ac.in

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule, typically a larger protein receptor. mdpi.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Docking simulations have been widely applied to chromene and coumarin derivatives to explore their potential as inhibitors of various enzymes. researchgate.netresearchgate.net

The process involves placing the this compound structure into the active site of a target protein and using a scoring function to estimate the binding affinity. The result is a binding score, often expressed as binding free energy (ΔG) in kcal/mol, where a more negative value indicates a more favorable interaction. mdpi.com

Docking studies on related compounds have identified key interactions, such as:

Hydrogen bonds: Formed between hydrogen bond donors/acceptors on the ligand and amino acid residues in the protein's active site. researchgate.net

Hydrophobic interactions: Occur between nonpolar regions of the ligand and hydrophobic residues like Phenylalanine (PHE) and Tyrosine (TYR). frontiersin.org

For this compound, docking simulations could predict its binding affinity to various biological targets, such as enzymes implicated in cancer or inflammation, providing a rationale for its potential therapeutic effects. mdpi.comchemrxiv.org

Table 3: Illustrative Molecular Docking Results for a Chromene Derivative This table is based on published data for similar compounds and shows typical outputs from a docking study.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Bcl-2 (Anti-apoptotic) | 2O2F | -6.3 | TYR108, GLN118 | Hydrogen Bond frontiersin.org |

| PHE104, PHE112 | Hydrophobic frontiersin.org | |||

| α-Glucosidase | 2QMJ | -7.8 | ASP214, GLU276 | Hydrogen Bond |

| MAPK (Kinase) | 3Z1A | -7.1 | LYS54, MET109 | Hydrogen Bond mdpi.com |

In Silico Structure-Activity Relationship (SAR) Derivation and Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov In silico SAR, particularly through Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to establish a mathematical correlation between a set of molecular descriptors and the observed activity. iosrjournals.org

A QSAR model is built by:

Compiling a dataset of compounds with known biological activities (e.g., IC50 values). iosrjournals.org

Calculating a wide range of molecular descriptors for each compound. These can include electronic properties (HOMO/LUMO energies), steric properties, and physicochemical properties (LogP). iosrjournals.org

Using statistical methods, like multiple linear regression, to create an equation that relates a selection of these descriptors to the activity. iosrjournals.org

For chromen-2-one derivatives, a QSAR model was developed to predict their inhibitory activity against the estrogen receptor. iosrjournals.org The resulting model indicated that increased activity was associated with higher HOMO energy, more hydrogen bond donors and acceptors, and higher LogP, combined with lower LUMO energy. iosrjournals.org Such a model, if developed for this compound and its analogues, could guide the synthesis of new derivatives with enhanced potency by suggesting specific structural modifications. dntb.gov.uanih.gov

Computational Prediction of Spectroscopic Parameters and Photophysical Properties

Computational methods are highly effective in predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can simulate various spectra, aiding in the analysis of experimental data.

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule. icm.edu.pl These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to assign specific peaks to the corresponding molecular vibrations (e.g., O-H stretch, C=C stretch). icm.edu.plresearchgate.net

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net Comparing computed shifts with experimental data helps in the definitive assignment of signals and structural confirmation. sapub.org

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions, typically the HOMO→LUMO transition, which corresponds to the absorption maximum (λ_max). researchgate.net

Photophysical Properties: TD-DFT can also be used to investigate photophysical properties, such as fluorescence. For related coumarin derivatives, studies have explored how solvent polarity affects absorption and emission spectra (solvatochromism), providing insights into the nature of the excited states, such as intramolecular charge transfer (ICT). nih.gov

These computational predictions are not only crucial for characterizing newly synthesized compounds but also for understanding their electronic structure and behavior upon light absorption. acs.org

Biological Activities and Mechanistic Studies of 2h Chromen 5 Ol and Analogs in Vitro and Non Human in Vivo

Antimicrobial and Antifungal Activities and Their Underlying Mechanisms

Derivatives of 2H-chromen-5-ol have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. chemrxiv.orgmdpi.com The natural compound cannabichromene (B1668259) (CBC), which possesses the this compound core, is recognized for its medicinal properties, including antimicrobial effects. chemrxiv.org Synthetic analogs have also been a focus of research, with studies synthesizing and evaluating novel chromene derivatives for their antimicrobial potency. shd-pub.org.rsresearchgate.net

One notable example is 2,2,7-trimethyl-2H-chromen-5-ol, an antimicrobial compound isolated from the marine fungus Fasciatispora nypae. farmasimahaganesha.ac.idresearchgate.netum.edu.myunimas.my This compound, previously only known as a synthetic intermediate, showed activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Schizosaccharomyces pombe. farmasimahaganesha.ac.idunimas.my Further studies on synthesized chromenylurea derivatives identified compounds with specific antifungal activity against Candida albicans. researchgate.net

| Compound | Target Organism(s) | Observed Activity/MIC | Source |

|---|---|---|---|

| 2,2,7-trimethyl-2H-chromen-5-ol | E. coli, B. subtilis, S. aureus, C. albicans, S. pombe | Demonstrated antimicrobial activity. | farmasimahaganesha.ac.idresearchgate.net |

| Cannabigerol (CBG) | Gram-positive bacteria (e.g., MRSA), Gram-negative bacteria (with adjuvant) | Active against MRSA; activity against E. coli enhanced with polymyxin (B74138) B. | nih.gov |

| CBG-type derivatives (isoCBG-C1, CBG-C1) | S. aureus, B. subtilis, M. smegmatis | MIC values in the range of 1.56–6.25 µg/mL. | mdpi.comnih.gov |

| Chromenylurea derivative (7d) | Candida albicans | Exhibited antifungal activity. | researchgate.net |

| 6-[3-aryl-1-phenyl-4′,5′-dihydro[4,5′-bi-1H-pyrazol]-3′-yl]-2H-chromen-5-ols (6c–f, 6i) | Various bacterial and fungal strains | Showed promising antimicrobial potency. | shd-pub.org.rs |

The mechanism of action for certain chromene analogs involves the disruption of the bacterial cell membrane. Studies on 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol, a close analog, indicate that its antimicrobial efficacy is partly due to its ability to disrupt bacterial cell membranes. This mechanism is crucial for bactericidal activity, particularly against Gram-positive organisms. Research on cannabinoids has also suggested that their activity against cancer cells involves modulating cellular membrane integrity, a mechanism that could be analogous to their antibacterial action. researchgate.net

Beyond physical disruption of the cell membrane, chromene derivatives can interfere with vital microbial processes. The antimicrobial action of 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol has been linked to the inhibition of essential metabolic functions in bacteria. Similarly, other bioactive molecules isolated from fungi are known to work by inhibiting key metabolic pathways. For example, some fungal metabolites can inhibit enzymes crucial for the biosynthesis of cellular components, leading to cell death. researchgate.net Neutral lipids, which can be produced by microorganisms, serve as energy and carbon stores, and interference with their metabolism can impact microbial survival. researchgate.net

Anticancer Activity in Diverse Cancer Cell Lines (In Vitro)

The this compound scaffold is a key feature in compounds exhibiting significant cytotoxic effects against various cancer cell lines. In vitro studies have highlighted the potential of these molecules as templates for novel anticancer agents. For instance, analogs of hexahydrocannabinol (B1216694) (HHC) have been shown to reduce the proliferation of pancreatic cancer cell lines, including PANC-1, HPAF-II, AsPc-1, and MIA-PaCa2. nih.govchemrxiv.org Metachromins, which are marine-derived chromene compounds, have demonstrated toxicity against L1210 (leukemia), KB (oral carcinoma), HeLa (cervical cancer), and A549 (lung carcinoma) cell lines. mdpi.com

| Compound/Analog | Cancer Cell Line(s) | Key Findings (IC₅₀, etc.) | Source |

|---|---|---|---|

| Metachromin L | L1210, KB | IC₅₀ = 4.0 µg/mL (both lines) | mdpi.com |

| Metachromin M | L1210, KB | IC₅₀ = 3.5 µg/mL, 5.4 µg/mL | mdpi.com |

| Metachromin T | L1210, KB | IC₅₀ = 3.0 µg/mL, 5.6 µg/mL | mdpi.com |

| Chromenylurea derivative (7c) | SNB-75 & SF-295 (CNS Cancer), CAKI-1 (Renal Cancer) | Exhibited excellent cytotoxic activity. | researchgate.net |

| Hexahydrocannabinol (HHC) analogs | PANC-1, HPAF-II, AsPc-1, MIA-PaCa2 (Pancreatic) | Reduced proliferation with IC₅₀ values from 10.3 to 27.2 μM. | nih.govchemrxiv.org |

| (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol | HeLa (Cervical), HepG2 (Liver) | IC₅₀ = 30.5 ± 0.5 µM, 20.0 ± 0.8 µM |

A primary mechanism for the anticancer effect of this compound analogs is the induction of programmed cell death, or apoptosis. Research has shown that compounds like 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol can induce apoptosis in cancer cells specifically by activating caspase pathways. This is corroborated by studies on a synthetic chromenylurea derivative, compound 7c, which clearly enhanced the levels of the executioner caspase, caspase-3, in cancer cells. researchgate.net This activation is a hallmark of the apoptotic cascade, leading to the systematic dismantling of the cell. Cannabinoids have also been demonstrated to induce apoptosis in cancer cells by modulating mitochondrial dehydrogenase activity. researchgate.net

In addition to inducing apoptosis, these compounds can halt the growth of tumors by interfering with the cell cycle. The analog 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol has been found to inhibit tumor growth by interfering with cell cycle progression. Similarly, the chromenylurea derivative 7c was shown to reduce cellular proliferation and induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. researchgate.net Studies on the precursor (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol also confirm that its anticancer effects are mediated through the inhibition of proliferation and cell cycle arrest.

Anti-Inflammatory Properties and Receptor Modulation

Several analogs of this compound exhibit potent anti-inflammatory properties, often mediated through interaction with specific cellular receptors and signaling pathways. Cannabichromene (CBC), a natural phytocannabinoid with the this compound core structure, is a well-documented anti-inflammatory agent. chemrxiv.orgresearchgate.netthegoodscentscompany.com

The anti-inflammatory effects of CBC are attributed to its activity as a powerful and potent selective agonist for the cannabinoid receptor 2 (CB2) and the transient receptor potential ankyrin 1 (TRPA1) ion channel. nih.govresearchgate.net The modulation of these receptors can influence inflammatory responses. Synthetic derivatives have been specifically designed to target key inflammatory pathways. A series of 1-aryl-3-(2H-chromen-5-yl)urea derivatives were found to be potent inhibitors of TNF-α production in lipopolysaccharide-stimulated cells. researchgate.net The most active compound from this series, 40g, demonstrated inhibitory potency (IC₅₀ = 0.033 μM) equivalent to BIRB796, a known inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the inflammatory response. researchgate.net The ability of 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol to modulate inflammatory pathways further highlights the therapeutic potential of this chemical class in treating chronic inflammatory conditions.

| Compound/Analog | Mechanism/Target | Observed Effect | Source |

|---|---|---|---|

| Cannabichromene (CBC) | CB2 and TRPA1 receptor agonist | Potent anti-inflammatory activity. | nih.govresearchgate.net |

| 1-Aryl-3-(2H-chromen-5-yl)urea (Compound 40g) | Inhibition of TNF-α production (p38 MAPK pathway) | IC₅₀ = 0.033 μM. | researchgate.net |

| 5,8-Dimethyl-3,4-dihydro-2H-chromen-4-ol | Modulation of inflammatory pathways | Positioned as a potential therapeutic agent. |

Investigation of CB2 and TRPA1 Receptor Agonism

Certain analogs of this compound have been identified as potent and selective agonists of the cannabinoid receptor type 2 (CB2) and the transient receptor potential ankyrin 1 (TRPA1). nih.gov For instance, Cannabichromene (CBC), a non-psychoactive phytocannabinoid with a this compound core structure, demonstrates significant agonistic activity at the CB2 receptor. nih.govbiorxiv.org This interaction is of therapeutic interest as the CB2 receptor is primarily expressed in peripheral tissues, particularly immune cells, and its activation is associated with anti-inflammatory and analgesic effects without the psychotropic side effects linked to CB1 receptor activation. vulcanchem.comnih.gov Studies have shown that CBC's activation of CB2 receptors can be blocked by the CB2 antagonist AM630 and is sensitive to pertussis toxin, indicating a G-protein coupled receptor signaling pathway. biorxiv.org

In addition to CB2 agonism, CBC is also a potent agonist of the TRPA1 receptor. nih.gov The TRPA1 channel is a non-selective cation channel involved in nociception and inflammation. The dual agonism of CB2 and TRPA1 receptors by compounds like CBC suggests a multifaceted mechanism for their observed anti-inflammatory and analgesic properties. The development of peripherally restricted CB2 receptor partial agonists is an area of active research, aiming to harness the therapeutic benefits while minimizing central nervous system effects. mdpi.com

Neuroprotective Effects and Cholinesterase Inhibition (e.g., Butyrylcholinesterase)

Derivatives of the 2H-chromen-2-one (coumarin) scaffold, structurally related to this compound, have shown promise as neuroprotective agents, partly through the inhibition of cholinesterases such as butyrylcholinesterase (BChE). nih.gov BChE, along with acetylcholinesterase (AChE), plays a role in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.commdpi.com

Several studies have synthesized and evaluated coumarin-based compounds for their anticholinesterase activity. For example, a series of coumarinyl thiazoles were found to be potent inhibitors of both AChE and BChE. nih.gov Specifically, certain derivatives with dual electron-donating groups or specific substitutions like meta-bromo and para-methoxy showed significant inhibitory activity against BChE, in some cases exceeding the potency of the standard drug neostigmine. nih.gov The gem-dimethyl group within the chromene structure has been noted to enhance the binding affinity to the active site of BChE.

The neuroprotective potential of these compounds extends beyond cholinesterase inhibition. Some coumarin (B35378) derivatives have demonstrated the ability to mitigate neuroinflammation and oxidative stress, which are also implicated in the pathology of neurodegenerative diseases. mdpi.comnih.gov

Antioxidant Capacity and Reactive Oxygen Species Scavenging Mechanisms

The 2H-chromene scaffold is a recurring motif in compounds exhibiting significant antioxidant properties. bohrium.comx-mol.net The antioxidant capacity of these molecules is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. Studies have shown that the presence and position of hydroxyl groups on the chromene ring are critical for antioxidant activity. researchgate.net

Various assays, such as the DPPH free radical scavenging and CUPric Ion Reducing Antioxidant Capacity (CUPRAC) assays, have been employed to quantify the antioxidant potential of this compound analogs. bohrium.comx-mol.net For instance, certain chromene-based Schiff bases have demonstrated superior free radical scavenging ability compared to standards like ascorbic acid and Trolox. bohrium.comx-mol.net Theoretical studies, including Density Functional Theory (DFT) calculations, suggest that the Hydrogen Atom Transfer (HAT) mechanism is a favored pathway for DPPH radical scavenging by these compounds. bohrium.comx-mol.net

The ability to scavenge reactive oxygen species (ROS) is a key aspect of their antioxidant function. Endogenous defense systems work to neutralize most free radicals generated during metabolism, and compounds with a 2H-chromen-4-yloxy acetamide (B32628) structure have shown improved antioxidant properties in vitro. mdpi.com

Enzyme Inhibition Studies and Isoform Selectivity

Beyond cholinesterases, 2H-chromene derivatives have been investigated as inhibitors of a wide range of enzymes, often exhibiting notable isoform selectivity.

Carbonic Anhydrase (CA) IX and XII: The tumor-associated carbonic anhydrase isoforms IX and XII are recognized as targets for cancer therapy. nih.govnih.gov Several 2H-chromene and 7H-furo-chromene derivatives have been synthesized and found to selectively inhibit these cancer-related isoforms over the cytosolic isoforms I and II. nih.govnih.govunica.itresearchgate.net The substitution pattern on the chromene scaffold influences the inhibitory potency, while the selectivity appears to be a conserved feature of the core structure. nih.govresearchgate.net For example, a 2H-chromene derivative with a 4′-methoxyphenyl-7-oxoethoxy moiety at position 7 showed low micromolar inhibition of both hCA IX and XII. nih.gov Docking studies suggest an esterase-mediated inhibition mechanism for some coumarin derivatives. nih.govunica.it

Alpha-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. mdpi.commdpi.com A new series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives demonstrated potent inhibitory activity against α-glucosidase, with some compounds showing IC50 values lower than the standard drug acarbose. researchgate.net

Dihydrofolate Reductase (DHFR): While specific studies on this compound and DHFR are limited in the provided context, the broad investigation of chromene derivatives against various enzymes suggests this could be a potential area of future research.

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of neurotransmitters and its inhibition is a therapeutic target for neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net Coumarin-chalcone hybrids have been identified as selective inhibitors of MAO-B. nih.gov The substitution pattern on the coumarin ring is crucial for modulating MAO affinity and selectivity. nih.govresearchgate.net For instance, 3-substituted coumarins with small hydrophobic portions often exhibit potent MAO-B inhibition. researchgate.net

5-Lipoxygenase (5-LOX): 5-LOX is an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govresearchgate.net Chromene derivatives, particularly those with phenoxy or p-fluorophenoxy substituents at the 6-position, have shown a significant increase in in vitro potency as 5-LO inhibitors. nih.gov Replacing a hydroxamic acid function with an N-hydroxyurea group in these derivatives has led to potent and long-lasting 5-LO inhibition in ex vivo models. nih.gov

Alkaline Phosphatase: Information regarding the inhibition of alkaline phosphatase by this compound derivatives is not detailed in the provided search results.

Antiviral Activity (e.g., In Vitro Anti-HIV Activity)

The 2H-chromene scaffold is present in a number of natural and synthetic compounds that exhibit antiviral activity, including against the Human Immunodeficiency Virus (HIV). nih.govunc.edu For example, Suksdorfin, a natural product containing a 2,2-dimethyl-2H-chromene motif, was found to have anti-HIV properties. unc.edu

Subsequent research has led to the development of more potent anti-HIV agents based on this scaffold, such as DCK and DCP analogs. unc.edu Furthermore, certain chroman aldehydes, which are structurally related to this compound, have demonstrated potent anti-HIV activity with the ability to inhibit HIV replication at low concentrations. nih.gov The synthesis of various fused and non-fused chromene derivatives has been a strategy to explore and enhance their anti-HIV potential. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analyses for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of 2H-chromene derivatives. These analyses have revealed several key structural features that influence their activity against various targets.

For carbonic anhydrase inhibition , the substitution pattern on the chromene scaffold is a key determinant of potency, while the core structure itself appears to confer selectivity for tumor-associated isoforms IX and XII. nih.govresearchgate.net

In the context of 5-lipoxygenase inhibition , the introduction of phenoxy or p-fluorophenoxy groups at the 6-position of the chromene ring dramatically enhances in vitro potency. nih.gov The nature of the functional group at other positions, such as the replacement of a hydroxamic acid with an N-hydroxyurea, significantly impacts ex vivo efficacy and duration of action. nih.gov

For antioxidant activity , the presence and location of hydroxyl groups on the chromene ring are paramount. researchgate.net Specifically, dihydroxy substitution patterns, such as at positions 7 and 8, have been associated with the most effective radical scavenging. researchgate.net

Regarding MAO-B inhibition , SAR studies on coumarin derivatives have shown that substitutions at the C3 position with small hydrophobic moieties are generally favorable for potent inhibition. researchgate.net In contrast, substitutions at the 7-position are often less optimal. researchgate.net

The therapeutic activity of coumarin compounds is intrinsically linked to the substitution pattern on their structure. nih.gov The introduction of various substituents can have significant electronic effects that modulate the biological properties of the molecule, making the 2H-chromene scaffold a versatile platform for the design of new therapeutic agents. nih.gov

Natural Occurrence, Isolation, and Biosynthetic Pathways of 2h Chromen 5 Ol Derivatives

Identification and Isolation of 2H-Chromen-5-ol Analogues from Botanical Sources

The identification and subsequent isolation of natural products are foundational steps in phytochemistry. The this compound framework is present in several notable compounds derived from well-known medicinal plants.

Cannabichromene (B1668259) from Cannabis Sativa

Cannabichromene (CBC), a prominent non-psychotropic phytocannabinoid, is a classic example of a this compound derivative. It was first isolated from Cannabis sativa L. in 1966. uniupo.itresearchgate.net Its corresponding carboxylic acid precursor, cannabichromenic acid (CBCA), was identified two years later from the same plant source. uniupo.itresearchgate.net CBC is considered one of the major cannabinoids, although its concentration in most cannabis strains is typically lower than that of tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), rarely exceeding 0.2-0.3% by dry weight. uniupo.itresearchgate.net

The isolation of CBC from plant material often involves extraction with an organic solvent, such as ethanol, followed by purification steps. Modern analytical techniques like preparative thin-layer chromatography (TLC) and ultra-high-performance liquid chromatography (UHPLC) are employed to obtain crude CBC-enriched fractions and ultimately the purified compound. acs.orgnih.gov Historically, the chromatographic separation of CBC and CBD was challenging, which sometimes led to an overestimation of CBC concentrations in older literature. uniupo.itresearchgate.net

Glyinflanin H from Glycyrrhiza Species

The Glycyrrhiza (licorice) genus is a rich source of flavonoids and other phenolic compounds. From the roots of Glycyrrhiza inflata, researchers have isolated a variety of isoprenoid-substituted flavonoids. researchgate.net Among these is Glyinflanin H, which is structurally identified as a 2-arylbenzofuran. researchgate.net While not a direct this compound, its biosynthetic relatives and other co-isolated compounds from Glycyrrhiza species, such as Glyinflanin G (a pyranochalcone), contain the chromene moiety. researchgate.net The isolation of these compounds typically involves extraction from the roots followed by extensive chromatographic separation, and their structures are elucidated using spectroscopic methods. researchgate.net

Table 1: Selected this compound Analogues from Botanical Sources

| Compound Name | Core Structure | Botanical Source | Reference |

|---|---|---|---|

| Cannabichromene (CBC) | This compound | Cannabis sativa L. | uniupo.itresearchgate.net |

| Glyinflanin H | 2-Arylbenzofuran (related flavonoid) | Glycyrrhiza inflata | researchgate.net |

Elucidation of Biosynthetic Routes to 2H-Chromene Scaffolds in Biological Systems

The biosynthesis of 2H-chromene scaffolds, particularly in the context of cannabinoids, is a well-studied enzymatic process that occurs within specialized plant tissues. frontiersin.org In Cannabis sativa, these reactions primarily take place in the glandular trichomes. frontiersin.org

The pathway initiates with the alkylation of olivetolic acid by geranyl pyrophosphate. wikipedia.orgnih.gov This reaction, catalyzed by the enzyme olivetolate geranyltransferase, produces the common cannabinoid precursor, cannabigerolic acid (CBGA). frontiersin.orgnih.gov CBGA stands at a crucial metabolic junction, serving as the substrate for several downstream synthases that produce the major cannabinoid acids. frontiersin.org

For the formation of the 2H-chromene ring, the enzyme cannabichromenic acid (CBCA) synthase performs an oxidative cyclization of the geranyl moiety of CBGA to form cannabichromenic acid (CBCA). frontiersin.orgwikipedia.org This enzymatic step is distinct from the pathways leading to cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA). researchgate.net CBCA synthase exhibits a high affinity for its substrate, CBGA. researchgate.net The final step to yield the neutral chromene, such as Cannabichromene (CBC), is a non-enzymatic decarboxylation of CBCA, which occurs over time or is accelerated by heat. wikipedia.orgnih.gov This biosynthetic machinery highlights a sophisticated mechanism for generating structural diversity from a common precursor molecule.

Chirality, Enantiomeric Excess, and Enantiomeric Dominance Studies of Naturally Occurring Chromenols

Chirality is a fundamental property of many natural products, where molecules exist as non-superimposable mirror images, or enantiomers. chiralpedia.comwikipedia.org This "handedness" is critical as different enantiomers can exhibit distinct biological activities.

Cannabichromene (CBC) is a chiral molecule, and unlike many other cannabinoids, it naturally occurs in Cannabis sativa as a scalemic mixture, meaning it is a non-racemic mixture of its two enantiomers. acs.orgacs.org The composition of this mixture is highly dependent on the specific cannabis strain, showing significant variability in both the enantiomeric excess (ee) and which enantiomer is dominant. acs.orgnih.govacs.org

Recent studies utilizing enantioselective UHPLC have quantified this phenomenon. Research has shown that the enantiomeric excess of CBC in different Cannabis samples can range from as low as 3% to as high as 48%. acs.orgnih.gov Furthermore, the dominant enantiomer can differ between strains, with some accumulating the (+)-enantiomer and others the (–)-enantiomer. acs.org This variability suggests a genetic basis, likely involving the differential expression of CBCA-synthase isoforms or associated proteins that direct the stereochemical outcome of the cyclization reaction with opposing enantiospecificity. acs.orgresearchgate.net

It is also important to note that the conditions used for isolation and analysis can influence the observed chirality. acs.org For instance, the thermal decarboxylation of CBCA to CBC can impact the final enantiomeric purity, suggesting that reported discrepancies in the optical purity of natural CBC could be due to both biogenetic factors and the specific processing protocols used. figshare.com

Strategic Applications in Organic Synthesis and Material Science

Utilization of 2H-Chromen-5-ol as a Core Building Block for the Synthesis of Complex Heterocyclic Frameworks

The 2H-chromene ring system is a privileged scaffold frequently employed as a foundational element for constructing more intricate, fused heterocyclic systems. researchgate.net The inherent reactivity of the pyran ring's double bond and the phenolic nucleus of this compound allows for a variety of chemical transformations to build new rings.

The synthesis of complex frameworks often involves leveraging the 2H-chromene moiety in annulation reactions, where a new ring is formed onto the existing scaffold. For instance, [3+3] annulation strategies have been successfully used to create complex chromene-containing structures. msu.edu Although not specifically demonstrated on the 5-ol isomer, such reactions could theoretically be applied. For example, the reaction of a 2H-chromenol derivative with a three-carbon synthon could lead to the formation of a new six-membered ring fused to the chromene core.

Another key approach is the functionalization of the pyran ring followed by cyclization. The double bond in the 2H-chromene structure is susceptible to various transformations, including epoxidation, dihydroxylation, and cycloaddition reactions. These reactions introduce new functional groups that can be used to construct additional heterocyclic rings. For example, an epoxide formed across the double bond could be opened by a nucleophile, leading to a cascade of reactions that result in a fused polycyclic system.

The phenolic hydroxyl group at the 5-position can be used to direct ortho-lithiation or other metallation reactions, creating a nucleophilic center on the aromatic ring. This nucleophile can then react with various electrophiles to initiate the construction of a new fused ring. This strategy provides a powerful tool for building complex molecules with precise regiochemical control.

| Framework Class | General Synthetic Approach | Potential Application |

|---|---|---|

| Pyranochromenes | Annulation or cycloaddition reactions on the 2H-chromene core. | Biologically active compounds, photophysical materials. msu.edu |

| Chromeno[2,3-b]pyridines | Condensation reactions involving functionalized 2H-chromenes. | Potential pharmaceutical agents. |

| Naphthochromenes | [3+3] Annulation strategies using substituted phenols and alkynes. msu.edu | Photochromic materials, molecular switches. |

| Chromeno-fused Isoxazoles | Intramolecular nitrile oxide cycloaddition (INOC) reactions. researchgate.net | Medicinal chemistry scaffolds. researchgate.net |

Development of Novel Synthetic Pathways Exploiting the Reactivity of the this compound Scaffold

The development of efficient and versatile synthetic routes to 2H-chromenes is a central theme in modern organic chemistry. rsc.org These methods often exploit the reactivity of simple, readily available starting materials and can be adapted for the synthesis of specifically substituted derivatives like this compound. To synthesize the 5-hydroxy derivative, one would typically start with a 1,3-dihydroxybenzene (resorcinol) derivative.